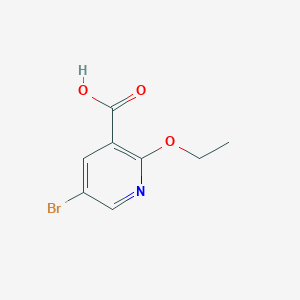

5-溴-2-乙氧基烟酸

描述

5-Bromo-2-ethoxynicotinic acid is a brominated derivative of nicotinic acid, which is a form of vitamin B3 or niacin. While the provided papers do not directly discuss 5-bromo-2-ethoxynicotinic acid, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of 5-bromo-2-ethoxynicotinic acid.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the bromination of 2-hydroxynicotinic acid to produce 5-bromo-2-hydroxynicotinic acid is carried out using sodium hypobromite, which is generated from sodium bromide and a commercial bleach solution. This method avoids the use of hazardous elemental bromine and yields a high purity product . Another synthesis approach for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves multiple steps including regioselective methoxylation, oxidation, and nucleophilic substitution, culminating in bromination and hydrolysis to achieve the desired product . These methods highlight the importance of regioselectivity and the use of safer reagents in the synthesis of brominated pyridine compounds.

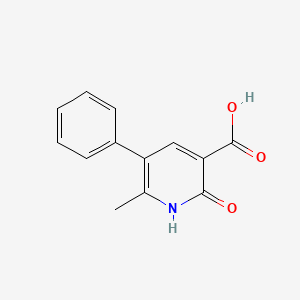

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is characterized by the presence of a bromine atom attached to the pyridine ring, which can significantly influence the electronic properties of the molecule. The position of the bromine atom, as well as other substituents like methoxy or amino groups, can affect the reactivity and the potential for further chemical transformations .

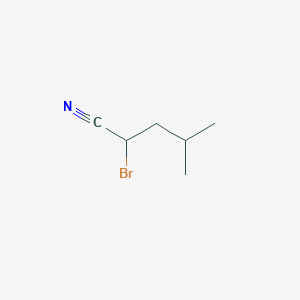

Chemical Reactions Analysis

Brominated pyridine compounds can undergo various chemical reactions, including nucleophilic substitution and carboxylation. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been demonstrated, leading to the formation of 6-aminonicotinic acid with high yield and selectivity . This reaction showcases the potential of brominated pyridine derivatives to participate in environmentally friendly reactions utilizing CO2 as a feedstock.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine can affect the acidity of the compound, its solubility in various solvents, and its melting and boiling points. The papers provided do not offer specific data on the physical and chemical properties of 5-bromo-2-ethoxynicotinic acid, but the synthesis and reactions of similar compounds suggest that they are likely to have distinct properties that can be fine-tuned through chemical modifications .

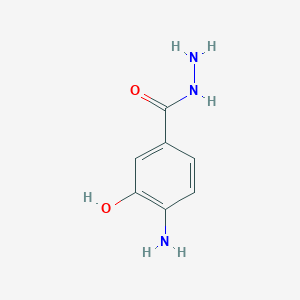

科学研究应用

合成和制药研究

- 5-溴-2-乙氧基烟酸在各种药物化合物的合成中发挥作用。例如,它用于合成5-(2-氨基-3-吡啶基)-2-硫代-3H-1,3,4-噁二唑衍生物,这些衍生物对人类肿瘤细胞系表现出抗增殖活性 (Liszkiewicz et al., 2003)。

- 该化合物还参与了相关化合物的工业规模制备,表明它在大规模制药过程中的实用性 (Haché et al., 2002)。

化学合成和催化

- 在化学合成中,5-溴-2-乙氧基烟酸用于在温和条件下在银阴极上电催化合成化合物,如6-氨基烟酸,展示了它在电化学中的多功能性 (Gennaro et al., 2004)。

- 它还在核苷类似物的合成和DNA复制研究中找到应用,有助于我们理解基本生物过程 (Gross & Rabinowitz, 1969)。

抗菌和抗病毒研究

- 研究表明,5-溴-2-乙氧基烟酸的衍生物,如某些吲哚衍生物,对各种细菌和真菌菌株具有显著的抗菌活性,突显了它在开发新的抗菌剂中的潜力 (Ashok et al., 2015)。

材料科学和光谱学

- 该化合物在材料科学中得到应用,特别是在FT-IR、FT-Raman、NMR和UV-Vis光谱分析等光谱研究中,有助于表征新材料并提供有关其物理化学性质的见解 (Şaş et al., 2015)。

安全和危害

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

属性

IUPAC Name |

5-bromo-2-ethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLDXHCDXKRRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626839 | |

| Record name | 5-Bromo-2-ethoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethoxynicotinic acid | |

CAS RN |

393184-78-6 | |

| Record name | 5-Bromo-2-ethoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

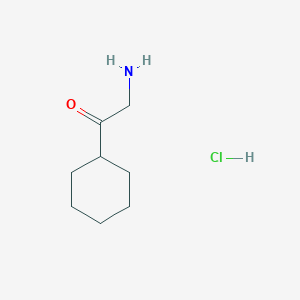

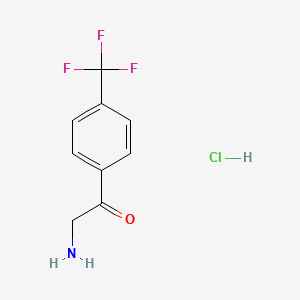

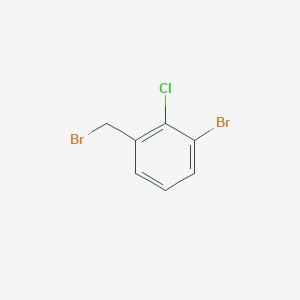

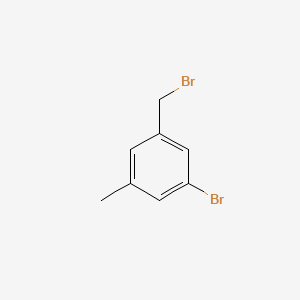

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)